Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 784083-82-5
VCID: VC18476618
InChI: InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate

CAS No.: 784083-82-5

Cat. No.: VC18476618

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate - 784083-82-5

Specification

CAS No. 784083-82-5
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Standard InChI InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3
Standard InChI Key STABTCVRLBWOIJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN2CCC1C2

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate possesses the molecular formula C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2 and a molecular weight of 184.24 g/mol . Its SMILES notation (CCOC(=O)N1CCN2CCC1C2) delineates a bicyclic system comprising a seven-membered ring with nitrogen atoms at positions 1 and 4, bridged by methylene groups. The ethyl ester moiety at position 4 enhances solubility and reactivity, making it amenable to further functionalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2PubChem
Molecular Weight184.24 g/molPubChem
CAS Registry Number784083-82-5PubChem
IUPAC NameEthyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylatePubChem

Synthesis and Reaction Pathways

The synthesis of ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is inferred from methodologies applied to analogous diazabicyclo compounds. A plausible route involves cycloaddition reactions between 3-oxidopyrazinium intermediates and acrylate derivatives, as demonstrated in the formation of 3,8-diazabicyclo[3.2.1]octanes . For instance, methyl acrylate reacts with 1,5,6-trimethyl-3-oxidopyrazinium under mild conditions to yield bicyclic products via 1,3-dipolar cycloaddition, though steric hindrance from substituents like tert-butyl groups can reduce yields .

Table 2: Representative Synthetic Conditions

ReactantConditionsProduct YieldReference
3-Oxidopyrazinium + Methyl acrylateCH2_2Cl2_2, rt, 1 hr63–70%JOC
Protected piperidine derivativesTFA/CH2_2Cl2_2, 4 hrQuantitativePatent

In a patented approach, optically active diazabicyclo[3.2.1]octane derivatives are synthesized via sequential deprotection, trifluoroacetylation, and intramolecular urea formation . While this method targets 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives, analogous strategies could be adapted for ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate by modifying protecting groups and reaction sequences .

Structural and Mechanistic Insights

Density functional theory (DFT) calculations on related diazabicyclo systems reveal that skeletal rearrangements, such as the conversion of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes, proceed via domino mechanisms involving cycloaddition, rearrangement, and lactone formation . These findings suggest that ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate may exhibit similar reactivity, particularly in the presence of nucleophiles or under acidic conditions .

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